Pyridoxine
Overview
Description
Pyridoxine, also known as vitamin B6, is a water-soluble vitamin that occurs naturally in foods such as meat, poultry, nuts, whole grains, bananas, and avocados . It is important for many processes in the body, including the maintenance of nerve, skin, and red blood cell health . Pyridoxine is used to treat or prevent vitamin B6 deficiency and is also used to treat a certain type of anemia (lack of red blood cells) .
Synthesis Analysis
A series of multi-target natural product-pyridoxine based derivatives were designed, synthesized, characterized, and evaluated as anti-Alzheimer agents .Molecular Structure Analysis
Pyridoxine has a molecular formula of C8H11NO3 . Its average mass is 169.178 Da and its monoisotopic mass is 169.073898 Da . The chemical structure of pyridoxine includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Physical-chemical properties of pyridoxine compounds were calculated with ACD/pK a DB program or obtained from Pub-Med physical/chemical properties database .Physical And Chemical Properties Analysis
Pyridoxine is a white, crystal, soluble in water and heat-stable in both acidic and alkaline solutions . It has a density of 1.4±0.1 g/cm3, a boiling point of 491.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .Scientific Research Applications
1. Application in Medicinal Chemistry Research
- Summary of the Application : Pyridoxine has been used in the synthesis of new structural analogs of saccharumoside-B, a phenolic glycoside with promising antitumor effects .
- Methods of Application : An efficient method of synthesis of 11 novel pyridoxine-based structural analogs of saccharumoside-B was developed . The compounds were then evaluated in vitro for antitumor activity against a panel of nine human cancer cell lines .
- Results or Outcomes : The synthesized compounds exhibited high antitumor activity, comparable to that of camptothecin and doxorubicin, but with significantly increased selectivity toward tumor cells .
2. Application in Nutrition and Health
- Summary of the Application : Pyridoxine, also known as Vitamin B6, is a water-soluble vitamin found naturally in many foods, as well as added to foods and supplements . It plays a crucial role in various bodily functions, including the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .
- Methods of Application : Pyridoxine is typically consumed through diet or supplements . The Recommended Dietary Allowance (RDA) varies by age, sex, and physiological state (e.g., pregnancy and lactation) .
3. Application in Neurology
- Summary of the Application : Pyridoxine has been studied for its role in peripheral neuropathy (PN), a condition that affects the peripheral nerves . Both vitamin B6 deficiency and high B6 intake have been described as risk factors for developing PN .
- Methods of Application : A systematic review was conducted using the PubMed database, and twenty articles were included in the review .
- Results or Outcomes : Higher vitamin B6 levels, which usually occur following the taking of nutritional supplements, may lead to the development of a predominantly sensory neuropathy of the axonal type . Many studies suggest subjective improvement of neuropathy symptoms in patients suffering from PN of various etiologies after receiving B6 supplementation .
4. Application in Drug Design
- Summary of the Application : Pyridoxine and its derivatives, pyridoxamine and pyridoxal, are the three main forms of vitamin B6, which play exceptionally important biological roles in living organisms . The active endogenous metabolites of these molecules, pyridoxine phosphate and pyridoxamine phosphate, are the most important coenzymes involved in a wide range of biochemical reactions necessary for cell activity .
- Methods of Application : Medicinal chemists explore the wide possibilities for chemical modification of the pyridoxine structure in the design of novel drugs .
- Results or Outcomes : This review summarizes the data on the main pharmacologically significant pyridoxine derivatives reported in modern scientific and patent sources . Methods for their synthesis, key pharmacological properties, and medicinal chemistry concepts underlying the design of the developing physiologically active compounds are presented .
5. Application in Dermatology
- Summary of the Application : Pyridoxine has been used in the treatment of a variety of skin conditions, including seborrheic dermatitis, acne, and eczema .
- Methods of Application : Pyridoxine is typically administered orally, but can also be applied topically in the form of creams or lotions .
- Results or Outcomes : While some studies have shown positive results, the effectiveness of Pyridoxine in treating these conditions is still under investigation .
6. Application in Psychiatry
Future Directions
Pyridoxine has been used to prevent or treat a certain nerve disorder (peripheral neuropathy) caused by certain medications (such as isoniazid) . It has also been used to treat certain hereditary disorders (such as xanthurenic aciduria, hyperoxaluria, homocystinuria) . Further studies are needed to confirm the potential therapeutic role of B6 .
properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNHXLLTXMVWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-56-0 (hydrochloride) | |
Record name | Pyridoxine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065236 | |
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DSSTOX Substance ID |
DTXSID4023541 | |
Record name | Pyridoxine | |
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Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS], Solid | |
Record name | Pyridoxine | |
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Record name | Pyridoxine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
79 mg/mL | |
Record name | Pyridoxine | |
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Record name | Pyridoxine | |
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Vapor Pressure |
0.00000028 [mmHg] | |
Record name | Pyridoxine | |
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Mechanism of Action |
Vitamin B6 is the collective term for a group of three related compounds, pyridoxine (PN), pyridoxal (PL) and pyridoxamine (PM), and their phosphorylated derivatives, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). Although all six of these compounds should technically be referred to as vitamin B6, the term vitamin B6 is commonly used interchangeably with just one of them, pyridoxine. Vitamin B6, principally in its biologically active coenzyme form pyridoxal 5'-phosphate, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA). | |
Record name | Pyridoxine | |
Source | DrugBank | |
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Product Name |
Pyridoxine | |
CAS RN |
65-23-6 | |
Record name | Pyridoxine | |
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Record name | Pyridoxine [INN:BAN] | |
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Record name | Pyridoxine | |
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Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- | |
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Record name | Pyridoxine | |
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Record name | Pyridoxine | |
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Record name | PYRIDOXINE | |
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Record name | Pyridoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |
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Melting Point |
159-162 °C, 159 - 162 °C | |
Record name | Pyridoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00165 | |
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Record name | Pyridoxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000239 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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